4-Butoxy-3-chloroaniline
Description
4-Butoxy-3-chloroaniline (CAS: 560998-17-6) is a halogenated aromatic amine featuring a butoxy group (-OC₄H₉) at the para position and a chlorine atom at the meta position relative to the amine group. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis. Notably, this compound is listed as a discontinued product in commercial catalogs, suggesting specialized or niche use .
Properties
IUPAC Name |
4-butoxy-3-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNKHEBJBIHAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309445 | |
| Record name | 4-Butoxy-3-chlorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5493-75-4 | |
| Record name | 4-Butoxy-3-chlorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5493-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxy-3-chlorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-chloroaniline typically involves the reaction of 4-chloroaniline with butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the butoxy group on the aniline ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-chloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
4-Butoxy-3-chloroaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-butoxy-3-chloroaniline with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Differences
4-Benzyloxy-3-chloroaniline: The benzyloxy group introduces aromatic bulk, which may improve binding affinity to hydrophobic enzyme pockets in pharmaceutical targets . 4-Chloro-ortho-toluidine: A methyl group at the ortho position sterically hinders the amine, reducing reactivity in electrophilic substitution reactions compared to unsubstituted analogs .
Synthesis Methods: 4-Benzyloxy-3-chloroaniline: Synthesized via SnCl₂-mediated reduction of 4-benzyloxy-3-chloronitrobenzene, achieving >99% yield with <1 ppm tin residue . 4-Chloro-3-methoxyaniline: Prepared via nucleophilic substitution or catalytic hydrogenation, with purity controlled by recrystallization .
Physicochemical Properties: Solubility: 4-Benzyloxy-3-chloroaniline is soluble in ethanol and dichloromethane , whereas this compound is expected to favor non-polar solvents due to its longer alkoxy chain. Thermal Stability: The hydrochloride salt of 4-benzyloxy-3-chloroaniline exhibits a high melting point (224.4°C), suggesting robust crystalline stability .
Biological Activity
4-Butoxy-3-chloroaniline is an aromatic amine that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is structurally related to other chloroanilines, which are known for their diverse biological effects, including antimicrobial and anticancer properties. This article aims to compile and analyze the existing literature on the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential applications.
Cytotoxicity and Anticancer Activity
Chloroanilines have been studied for their cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown inhibition of various protein kinases involved in cancer progression. The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in tumor cells .
Case Study: Cytotoxic Effects
A study investigating the effects of various chloroanilines on human cancer cell lines demonstrated that these compounds can induce apoptosis through the activation of caspase pathways. Although specific data on this compound is sparse, its structural relatives suggest a potential for similar activity.
Toxicological Concerns
Despite its potential therapeutic applications, this compound also poses significant health risks. Aromatic amines are known carcinogens; for instance, p-chloroaniline has been classified as a carcinogen at certain exposure levels . The toxicological profile indicates that exposure can lead to adverse effects on red blood cells and other systems.
Table 2: Toxicological Profile
| Endpoint | Observed Effect | Reference |
|---|---|---|
| Carcinogenicity | Yes (at high doses) | |
| Hematotoxicity | Yes | |
| Reproductive toxicity | Potentially yes |
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption : Some studies suggest that aromatic amines can disrupt bacterial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through oxidative stress mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
